molecular formula C21H22ClFN6O2 B2672041 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 1020453-36-4

1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2672041
CAS RN: 1020453-36-4
M. Wt: 444.9
InChI Key: YOMCAPNOHWTMJJ-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H22ClFN6O2 and its molecular weight is 444.9. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Disease Treatment Applications

A study explored 8‐Benzyltetrahydropyrazino[2,1‐f]purinediones, which are tricyclic xanthine derivatives, for their multitarget potential in treating neurodegenerative diseases. These derivatives demonstrated potent dual-target-directed A1/A2A adenosine receptor antagonism and monoamine oxidase (MAO) inhibition. Such compounds, particularly those with dichloro and fluorobenzyl groups, were identified for their triple-target inhibition capabilities, suggesting their utility in providing symptomatic as well as disease-modifying treatments for neurodegenerative diseases, potentially offering advantages over single-target therapeutics (Brunschweiger et al., 2014).

Multi-Target Directed Ligands

Another study focused on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands that combine A2A adenosine receptor (AR) antagonistic activity with blockade of monoamine oxidase B (MAO-B). This research led to the identification of several potent, selective MAO-B inhibitors, with compounds displaying significant dual acting ligand properties, thereby highlighting their potential in the treatment of neurodegenerative diseases such as Parkinson's disease (Załuski et al., 2019).

Photocyclization Reaction Mechanisms

Investigations into the photocyclization reaction mechanisms of selected dibenzoylmethane (DBM) derivatives, including fluorine-containing compounds, were conducted to understand their chemical behavior under light exposure. This study provides insights into the chemical properties of fluorinated DBM compounds, which could have implications for their use in various scientific applications, particularly in understanding reaction mechanisms relevant to material science and photopharmacology (Wang et al., 2021).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively, demonstrated moderate to good inhibitory activities against DPP-IV. This highlights their potential as therapeutic agents for managing conditions such as diabetes, with one compound showing comparable activity to Sitagliptin, a known DPP-IV inhibitor (Mo et al., 2015).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN6O2/c1-5-9-27-17-18(24-20(27)29-13(3)10-12(2)25-29)26(4)21(31)28(19(17)30)11-14-15(22)7-6-8-16(14)23/h6-8,10H,5,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMCAPNOHWTMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

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